![molecular formula C12H16ClNO2S B1440081 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride CAS No. 1240527-28-9](/img/structure/B1440081.png)
4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride
Overview
Description
“4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1240527-28-9 . It has a molecular weight of 273.78 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-thiomorpholinylmethyl)benzoic acid hydrochloride . The InChI code is 1S/C12H15NO2S.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 273.78 .Scientific Research Applications
Antimicrobial Activity
Research indicates the utility of thiomorpholine derivatives, including 4-(thiomorpholin-4-ylmethyl)benzoic acid, in antimicrobial applications. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives, finding them effective against microbial resistance due to increased intracellular concentration and reduced microbial resistance. This suggests potential for developing new antimicrobial agents from thiomorpholine-based compounds (D. Kardile & N. Kalyane, 2010).
Corrosion Inhibition
Thiomorpholine compounds have been identified as effective corrosion inhibitors. Amar et al. (2008) investigated thiomorpholin-4-ylmethyl-phosphonic acid (TMPA) and found it to inhibit carbon steel corrosion in natural seawater, demonstrating potential for industrial applications in corrosion prevention (H. Amar, T. Braisaz, D. Villemin, & B. Moreau, 2008).
Molecular Electronics
In the field of molecular electronics, the structural and electronic properties of dihydroxy(4-thiomorpholinomethyl)benzoic acid have been explored. Lennartz et al. (2011) demonstrated its potential as a functional unit in electronic devices, with the molecule exhibiting diode-like characteristics due to the intrinsic electronic properties of different molecular moieties (M. Lennartz, M. Baumert, S. Karthäuser, M. Albrecht, & R. Waser, 2011).
Safety and Hazards
properties
IUPAC Name |
4-(thiomorpholin-4-ylmethyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVCLSMVPAOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride | |
CAS RN |
1240527-28-9 | |
Record name | 4-(thiomorpholin-4-ylmethyl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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